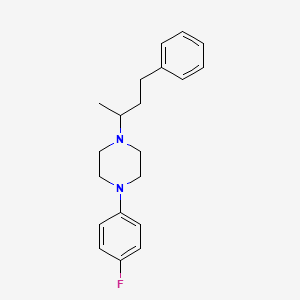

![molecular formula C20H28FN3O2 B5187182 1-(4-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B5187182.png)

1-(4-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone, commonly known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPOP is a piperidinone derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Applications De Recherche Scientifique

FPOP has been used extensively in scientific research, particularly in the field of protein structure and dynamics. FPOP has been used to study protein-ligand interactions, protein-protein interactions, and protein folding. FPOP has also been used to study protein conformational changes and protein stability. Additionally, FPOP has been used to study protein-protein interactions in living cells.

Mécanisme D'action

FPOP is a covalent labeling reagent that reacts with solvent-exposed amino acid residues in proteins. FPOP reacts primarily with tyrosine, histidine, and tryptophan residues, but also reacts with cysteine, methionine, and lysine residues. FPOP labeling occurs via a hydroxyl radical-mediated reaction, which results in the addition of a mass tag to the labeled amino acid residue. FPOP labeling can be used to probe protein conformational changes and protein-ligand interactions.

Biochemical and Physiological Effects

FPOP labeling has minimal biochemical and physiological effects on proteins. FPOP labeling does not significantly alter protein stability or activity, and FPOP-labeled proteins can be used in downstream assays without significant interference. FPOP labeling has been shown to be compatible with various protein analysis techniques, including mass spectrometry, NMR spectroscopy, and X-ray crystallography.

Avantages Et Limitations Des Expériences En Laboratoire

FPOP labeling has several advantages for lab experiments. FPOP labeling is a fast and efficient labeling method that does not require the use of toxic reagents or harsh conditions. FPOP labeling can be performed under native conditions, which preserves protein structure and function. FPOP labeling can also be performed in living cells, which allows for the study of protein-protein interactions in their native environment. However, FPOP labeling has some limitations, including the requirement for high concentrations of protein and the potential for labeling of solvent-exposed residues that are not involved in protein-ligand interactions.

Orientations Futures

For FPOP research include the development of FPOP-based assays for high-throughput screening and the study of protein-protein interactions in living cells.

Méthodes De Synthèse

FPOP can be synthesized using various methods, including the reaction of 4-fluoroaniline with 1-bromo-3-chloropropane and subsequent reaction with 1-piperidin-4-one. The resulting product is then reacted with 1,4-dioxane-2,5-dione to obtain FPOP. Another method involves the reaction of 4-fluoroaniline with 1-bromo-3-chloropropane, followed by reaction with 1-(4-hydroxybutyl)-2-piperidinone to obtain FPOP.

Propriétés

IUPAC Name |

1-[4-[3-(4-fluoroanilino)piperidin-1-yl]-4-oxobutyl]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN3O2/c21-16-8-10-17(11-9-16)22-18-5-3-14-24(15-18)20(26)7-4-13-23-12-2-1-6-19(23)25/h8-11,18,22H,1-7,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCSXFPIAKLYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCCC(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-{3-[(4-Fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)

![1-(4-ethynylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5187106.png)

![2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5187109.png)

![1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5187129.png)

![2-chloro-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5187134.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5187142.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5187153.png)

![propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5187161.png)

![2-chloro-N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5187169.png)

![(3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5187172.png)

![2-{2-[(4-nitrophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5187178.png)

![7-methyl-9-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5187194.png)

![3-bromo-5-(4-methoxyphenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5187201.png)